6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
Description
6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine substituent at the 6-position and a 2-(thiophen-2-yl)ethylamine group at the 4-position. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and enzymes involved in nucleotide metabolism.
Properties
IUPAC Name |
6-chloro-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-6-10(14-7-13-9)12-4-3-8-2-1-5-15-8/h1-2,5-7H,3-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONENQGSWHNRJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
As a pyrimidinamine derivative, it is likely to interact with its targets by inhibiting the electron transport in mitochondrial complex i. This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species.
Biochemical Analysis
Biochemical Properties
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown potential as an inhibitor of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can modulate signal transduction processes, potentially leading to therapeutic effects in diseases where these pathways are dysregulated.
Cellular Effects
The effects of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For instance, by binding to the active site of tyrosine kinases, 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can prevent the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a dose-dependent response. At lower doses, 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can further interact with other metabolic pathways, potentially influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the distribution of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine to specific tissues, affecting its accumulation and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.
Biological Activity
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a thiophene moiety, which is believed to contribute to its biological activity. The structure can be summarized as follows:
- Chemical Formula : C₉H₈ClN₃S
- Molecular Weight : 229.69 g/mol
Antimicrobial Activity
Research indicates that 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | Not reported |
| Staphylococcus epidermidis | 0.25 | Not reported |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the growth of specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer).
- Inhibition Mechanism : The compound appears to interfere with cellular signaling pathways that regulate cell proliferation and survival.
Table 2: Anticancer Efficacy of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| HCT116 | 15 | Cell cycle arrest |
The precise mechanism by which 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Iron Chelation : Similar compounds have shown the ability to chelate iron, potentially disrupting essential metabolic processes in pathogens .
- Biofilm Disruption : By inhibiting biofilm formation, the compound may enhance the efficacy of existing antibiotics against resistant strains .
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Thiazole Derivatives : Analogous compounds have demonstrated potent activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .
- Pyrimidine Analogues : Research on pyrimidine derivatives has shown promising results in inhibiting histone deacetylases (HDACs), suggesting potential applications in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrimidine derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. The presence of the thiophene moiety may contribute to enhanced interaction with microbial enzymes or receptors, leading to increased efficacy against resistant strains of bacteria .
1.3 Enzyme Inhibition
The inhibition of specific enzymes, such as kinases and phosphodiesterases, is another promising application of this compound. Enzyme inhibitors based on pyrimidine structures have been developed as therapeutic agents for various diseases, including cancer and inflammatory disorders. The unique substitution patterns in 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine may provide a novel scaffold for designing potent inhibitors .
Agricultural Applications
2.1 Herbicidal Activity
Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit key biochemical processes in plants. The incorporation of thiophene groups can enhance herbicidal activity by affecting plant growth regulators or photosynthetic pathways. Field studies are needed to evaluate the efficacy and safety of this compound as a herbicide .
2.2 Plant Growth Regulation
There is emerging evidence suggesting that certain pyrimidine compounds can act as plant growth regulators, influencing processes such as seed germination and root development. The application of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine in agricultural settings could lead to improved crop yields and stress resistance .
Materials Science
3.1 Polymer Synthesis
The unique chemical properties of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties, such as increased thermal stability or enhanced electrical conductivity .
3.2 Photovoltaic Applications
Research into organic photovoltaics has highlighted the potential of pyrimidine-based compounds in improving light absorption and charge transport properties. The integration of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine into photovoltaic devices could enhance their efficiency and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
- Structure : Replaces thiophene with pyridine (C11H11ClN4, MW 234.68) .
- Pyridine’s basicity (pKa ~5) versus thiophene’s neutrality may influence pharmacokinetics.
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
- Structure : Contains a phenethyl group (aromatic) and pyridine substituent ().
- Key Differences :
- Phenethyl group introduces bulkier aromatic interactions compared to thiophen-ethyl.
- Methyl and pyridine substituents may sterically hinder target binding compared to the more compact thiophene.
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Heterocyclic Ring Replacements
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Amine Substituent Modifications
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine
- Structure : Simplified dimethylamine substituent (C6H7ClN4, MW 170.6) .
- Key Differences :
- Dimethylamine lacks aromaticity, reducing opportunities for π-π interactions.
- Smaller substituent may improve solubility but decrease target affinity due to reduced hydrophobic interactions.
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine
Comparative Analysis Table
Research Findings and Implications
- Biological Activity : Thiophene-containing pyrimidines (e.g., ) show promise in CNS and cancer therapies due to their ability to engage aromatic residues in targets like tubulin or kinases .
- Crystallographic Data : Hydrogen-bonding patterns observed in similar compounds (e.g., ) suggest that the target’s ethylamine linker may facilitate dimerization or crystal packing via N–H···N interactions .
Preparation Methods
Starting Materials
- 2,4-Dichloropyrimidine : Commercially available and commonly used as the pyrimidine core.
- 2-(Thiophen-2-yl)ethylamine : The nucleophile providing the thiophene moiety linked via an ethyl chain to the amine function.
Selective Amination
- The amination at the 4-position of 2,4-dichloropyrimidine is achieved by reacting with 2-(thiophen-2-yl)ethylamine under controlled conditions.
- The reaction selectively replaces the chlorine at the 4-position due to its higher electrophilicity compared to the 6-position chlorine.
- This selective substitution results in the formation of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine with the 6-chloro substituent intact.
Representative Synthetic Procedure
A typical preparation involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-Dichloropyrimidine + 2-(thiophen-2-yl)ethylamine, solvent (e.g., THF or dichloromethane), base (e.g., triethylamine), temperature 0°C to room temperature | Nucleophilic aromatic substitution at the 4-position chlorine by the amine. |
| 2 | Reaction stirred until completion (monitored by TLC or HPLC) | Formation of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine. |
| 3 | Workup: aqueous extraction, washing, drying, and purification by recrystallization or chromatography | Isolation of the pure target compound. |
Alternative Preparation via Acylation and Amine Coupling
In some synthetic routes, the pyrimidine ring is first functionalized to form intermediates such as esters or amides, which are then converted to the target compound by amination.
- For example, acyl chlorides derived from substituted pyrimidine carboxylic acids can be reacted with 2-(thiophen-2-yl)ethylamine to form amide derivatives.
- Oxalyl chloride is commonly used to convert pyrimidine carboxylic acids to their corresponding acyl chlorides under mild conditions.
- The acylation reaction is typically performed in dichloromethane with a base such as triethylamine at low temperature (0°C) to room temperature.
- This method allows the introduction of the thiophen-2-yl ethyl amine substituent via amide bond formation.
Detailed Research Findings and Data
| Parameter | Typical Conditions | Observations / Notes |
|---|---|---|
| Starting pyrimidine | 2,4-Dichloropyrimidine or 4,6-dichloropyrimidine | Commercially available, stable under reaction conditions |
| Nucleophile | 2-(Thiophen-2-yl)ethylamine | Provides thiophene moiety; commercially available or synthesized via thiophene functionalization |
| Solvent | Tetrahydrofuran (THF), dichloromethane (CH2Cl2) | Good solubility and reaction medium for nucleophilic substitution |
| Base | Triethylamine or other tertiary amines | Neutralizes HCl formed, drives reaction forward |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | Several hours (typically 10–24 h) | Monitored by TLC or HPLC |
| Yield | Moderate to high (60–85%) | Dependent on purity of reagents and reaction control |
| Purification | Recrystallization or silica gel chromatography | Ensures isolation of pure compound |
Comparative Notes on Preparation Routes
| Preparation Route | Advantages | Disadvantages |
|---|---|---|
| Direct nucleophilic substitution on 2,4-dichloropyrimidine | Simplicity, fewer steps, regioselective substitution | Requires careful control to avoid substitution at 6-position |
| Acyl chloride intermediate coupling | Allows incorporation of additional functional groups, versatile | More steps, requires preparation of acyl chloride, possible side reactions |
| Use of Suzuki coupling and subsequent amination (for related pyrimidine derivatives) | Enables introduction of aryl groups at pyrimidine ring | Not directly applicable for 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine but useful for analogs |
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-Dichloropyrimidine | 2-(Thiophen-2-yl)ethylamine, base | Aromatic nucleophilic substitution | 60–85% | Selective substitution at 4-position |
| Acylation route | Pyrimidine carboxylic acid derivative | Oxalyl chloride, 2-(Thiophen-2-yl)ethylamine, base | Acyl chloride formation + amide coupling | Moderate to high | Requires acid precursor, more steps |
Q & A
Q. What are the recommended synthetic routes for 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine, and what key reaction conditions should be optimized?
A methodological approach involves nucleophilic substitution at the C4 position of a 6-chloropyrimidine scaffold. For example:
Intermediate preparation : React 4,6-dichloropyrimidine with 2-(thiophen-2-yl)ethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO) to selectively substitute the C4 chlorine.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
Key parameters to optimize include reaction temperature (70–100°C), stoichiometry (1:1.2 molar ratio of pyrimidine to amine), and reaction time (12–24 hours). Similar protocols are validated for structurally related pyrimidines .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the chloro group or oxidation of the thiophene moiety.
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow OSHA/GHS guidelines for chlorinated amines .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolve the spatial arrangement of the thiophene-ethylamine side chain relative to the pyrimidine ring. Key metrics include dihedral angles (e.g., between pyrimidine and thiophene planes) and hydrogen-bonding networks (e.g., N–H⋯N or N–H⋯S interactions). SCXRD data for analogous compounds show dihedral angles of 12–86°, influenced by substituent bulk .
- High-resolution NMR : Assign H and C signals using 2D techniques (COSY, HSQC). The thiophene protons typically resonate at δ 6.8–7.5 ppm, while the pyrimidine C4 amine proton appears near δ 8.2 ppm .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thiophene and chloro substituents?
Analog synthesis : Replace the thiophene with furan, pyrrole, or phenyl groups to assess electronic/steric effects.
Biological assays : Test analogs for activity against kinase targets (e.g., EGFR, JAK2) using enzymatic inhibition assays.
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent geometry with binding affinity. Prior work on pyrimidine derivatives shows that electron-rich heterocycles (e.g., thiophene) enhance target engagement .
Q. How should researchers address contradictions in reported bioactivity data for similar pyrimidine derivatives?
- Source analysis : Verify purity (>95% by HPLC) and polymorphic forms (e.g., via SCXRD or PXRD), as crystal packing can alter solubility and bioavailability. For example, polymorphs of N-(4-chlorophenyl)-pyrimidin-4-amine exhibit differing hydrogen-bonding patterns that impact activity .
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC validation) .
Methodological Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. How can researchers validate synthetic yields and purity in scalable protocols?
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Quality control : Use UPLC-MS (ESI+) with a C18 column (gradient: 5–95% MeCN/HO) to confirm purity and detect byproducts (e.g., di-substituted pyrimidines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
